Fosinopril Sodium

Description

Properties

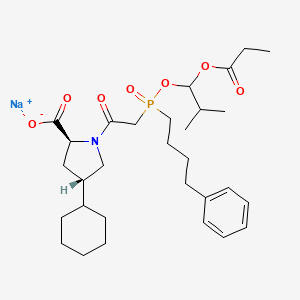

IUPAC Name |

sodium;(2S,4S)-4-cyclohexyl-1-[2-[(2-methyl-1-propanoyloxypropoxy)-(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46NO7P.Na/c1-4-28(33)37-30(22(2)3)38-39(36,18-12-11-15-23-13-7-5-8-14-23)21-27(32)31-20-25(19-26(31)29(34)35)24-16-9-6-10-17-24;/h5,7-8,13-14,22,24-26,30H,4,6,9-12,15-21H2,1-3H3,(H,34,35);/q;+1/p-1/t25-,26+,30?,39?;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVTJZMHAIQQZTL-HREVRLCXSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)N2CC(CC2C(=O)[O-])C3CCCCC3.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)N2C[C@@H](C[C@H]2C(=O)[O-])C3CCCCC3.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H45NNaO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7046621 | |

| Record name | Fosinopril sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

585.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88889-14-9 | |

| Record name | Fosinopril sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fosinopril Sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [1 [S* (R*) ], 2.alpha., 4.beta.] -4- Cyclohexyl -1- [ [ [ 2 - methyl - 1 - ( oxopropoxy) propoxy] ( 4 - phenilbutyl ) phosphinyl ] acetyl ] - L - proline, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Fosinopril Sodium: A Deep Dive into its Antihypertensive Mechanism of Action

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Fosinopril Sodium, an angiotensin-converting enzyme (ACE) inhibitor, stands as a cornerstone in the management of hypertension. Its efficacy in reducing blood pressure and improving cardiovascular outcomes is well-established. This technical guide provides a comprehensive exploration of the core mechanism of action of this compound, delving into its biochemical interactions, physiological ramifications, and the experimental underpinnings of our understanding. This document is tailored for researchers, scientists, and drug development professionals seeking a detailed and technical perspective on this important therapeutic agent.

Fosinopril is an ester prodrug that is hydrolyzed in the liver to its active metabolite, fosinoprilat.[1][2] It is this active form that competitively binds to and inhibits the angiotensin-converting enzyme (ACE), a key player in the renin-angiotensin-aldosterone system (RAAS).[1][2][3][4][5][6][7][8][9] By blocking ACE, fosinoprilat sets in motion a cascade of events that collectively lead to a reduction in blood pressure.

Core Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

The primary antihypertensive effect of this compound is achieved through its potent and specific inhibition of the angiotensin-converting enzyme.[2][4][6][7][8][9] ACE is responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[3][4][6][7][8][9][10][11][12]

The Role of Angiotensin II

Angiotensin II exerts its pressor effects through multiple pathways:

-

Vasoconstriction: It directly stimulates the contraction of vascular smooth muscle, leading to an increase in peripheral resistance and consequently, elevated blood pressure.[3][4][11]

-

Aldosterone Secretion: Angiotensin II stimulates the adrenal cortex to release aldosterone, a mineralocorticoid hormone that promotes the retention of sodium and water by the kidneys, further contributing to increased blood volume and pressure.[3][6][7][8][9][10][11][12]

-

Sympathetic Nervous System Activation: It enhances the release of norepinephrine from sympathetic nerve terminals and reduces its reuptake, amplifying sympathetic tone and its pressor effects.

-

Renal Effects: Angiotensin II constricts the efferent arterioles of the glomerulus to a greater extent than the afferent arterioles, leading to an increase in glomerular filtration pressure but a decrease in renal blood flow.

Fosinoprilat's Intervention

Fosinoprilat, the active diacid metabolite of fosinopril, competitively inhibits ACE.[1][2][5][6][7][8][9] This inhibition prevents the formation of angiotensin II, leading to a cascade of beneficial effects in the context of hypertension:[3][4][7][11]

-

Vasodilation: Reduced levels of angiotensin II result in the relaxation of vascular smooth muscle, decreasing total peripheral resistance and lowering blood pressure.[3][4][11]

-

Reduced Aldosterone Secretion: The inhibition of angiotensin II formation leads to decreased aldosterone secretion from the adrenal cortex.[3][6][7][8][9][10][11][12] This results in reduced sodium and water retention, contributing to a decrease in blood volume and preload.

-

Increased Plasma Renin Activity: The reduction in angiotensin II levels removes the negative feedback loop on renin release from the juxtaglomerular apparatus of the kidneys.[5][6][10][11][12] This leads to a compensatory increase in plasma renin activity.

The following diagram illustrates the central role of Fosinoprilat in inhibiting the RAAS pathway.

The Role of Bradykinin

Beyond its impact on the RAAS, this compound's mechanism of action also involves the potentiation of the vasodilator bradykinin.[6][7][10][11][12] ACE is identical to kininase II, an enzyme responsible for the degradation of bradykinin.[6][10][11][12] By inhibiting ACE, fosinoprilat prevents the breakdown of bradykinin, leading to its accumulation.[7]

Bradykinin contributes to the antihypertensive effect by:

-

Stimulating the release of nitric oxide (NO) and prostacyclin: These are potent vasodilators that relax vascular smooth muscle.[7]

-

Increasing vascular permeability.

The potentiation of bradykinin is also thought to be responsible for some of the side effects associated with ACE inhibitors, most notably a dry cough.

The following diagram illustrates the dual mechanism of Fosinoprilat.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scholars.nova.edu [scholars.nova.edu]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Fosinopril, a phosphinic acid inhibitor of angiotensin I converting enzyme: in vitro and preclinical in vivo pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural basis for the inhibition of human angiotensin‐1 converting enzyme by fosinoprilat - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fosinopril: a new generation of angiotensin-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fosinopril versus enalapril in the treatment of hypertension: a double-blind study in 195 patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. ahajournals.org [ahajournals.org]

- 10. pdf.hres.ca [pdf.hres.ca]

- 11. pdf.hres.ca [pdf.hres.ca]

- 12. A Comparative Study of the Safety and Efficacy Between Angiotensin-Converting Enzyme Inhibitors and Angiotensin Receptor Blockers on the Management of Hypertension: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

Fosinopril Sodium: A Comprehensive Technical Guide to its Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosinopril Sodium is a crucial therapeutic agent in the management of hypertension and heart failure. As an angiotensin-converting enzyme (ACE) inhibitor, it functions as a prodrug, undergoing in vivo hydrolysis to its active metabolite, fosinoprilat. This technical guide provides an in-depth exploration of the synthesis and chemical properties of this compound, offering valuable insights for researchers and professionals in the field of drug development. The document details the synthetic pathways, experimental protocols, and key chemical characteristics, supported by structured data and visual diagrams to facilitate a comprehensive understanding.

Chemical Properties of this compound

This compound is a white to off-white crystalline powder.[1][2] It is the sodium salt of fosinopril, an ester prodrug that is hydrolyzed in the body to the active diacid, fosinoprilat.[1][2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | References |

| IUPAC Name | sodium;(2S,4S)-4-cyclohexyl-1-[2-[(2-methyl-1-propanoyloxypropoxy)-(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylate | [3] |

| Chemical Formula | C₃₀H₄₅NNaO₇P | [3][4] |

| Molecular Weight | 585.64 g/mol | [3][4] |

| CAS Number | 88889-14-9 | [4] |

| Melting Point | 196-198 °C | [5][6] |

| Solubility | Soluble in water (100 mg/mL), methanol, and ethanol; slightly soluble in hexane.[1][2] Insoluble in DMSO.[7] | [1][2][7] |

| pKa (Strongest Acidic) | 3.87 | [8] |

| Appearance | White to off-white crystalline powder | [1][2] |

Stability and Degradation

This compound is susceptible to degradation under certain conditions. Stress degradation studies have shown that it undergoes hydrolysis in acidic, basic, and neutral conditions, as well as degradation under photo-acidic conditions.[9] It is reported to be stable to oxidative and thermal stress.[9] A notable transformation is its metal ion-mediated degradation, particularly with magnesium ions, into a beta-ketoamide and a phosphonic acid.[10]

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the formation of key intermediates and diastereomeric resolution to obtain the desired stereoisomer with therapeutic activity.[11][12][13] The overall process can be broadly categorized into the preparation of a mixture of diastereomers followed by the separation of the desired isomer.[13][14]

Synthetic Pathway Overview

The synthesis of Fosinopril involves the coupling of a phosphinylacetic acid derivative with trans-4-cyclohexyl-L-proline. A critical step in the synthesis is the resolution of the diastereomeric mixture of the phosphinylacetic acid intermediate.

Experimental Protocols

The following is a generalized experimental protocol based on descriptions found in the patent literature. Specific reagents, solvents, and reaction conditions may vary between different patented methods.

Step 1: Preparation of [Hydroxy-(4-phenylbutyl)-phosphinyl]acetic acid, phenylmethyl ester

This intermediate can be synthesized through the reaction of a suitable phosphine derivative with a phenylbutyl halide followed by reaction with an appropriate acetic acid derivative.

Step 2: Synthesis of [--INVALID-LINK-- phosphinyl]acetic acid (Racemic Mixture)

A solution of [hydroxy-(4-phenylbutyl)-phosphinyl]acetic acid, phenylmethyl ester in a suitable solvent like chloroform is treated with triethylamine, 1-chloroisobutyl propionate, a phase transfer catalyst such as tetrabutylammonium hydrogen sulfate, and sodium iodide. The mixture is heated to reflux for approximately 20 hours. After cooling, the solvent is evaporated in vacuo to yield the crude racemic mixture.[5]

Step 3: Resolution of the Diastereomeric Mixture

The racemic mixture of [--INVALID-LINK-- phosphinyl]acetic acid is resolved using a chiral resolving agent, such as L-cinchonidine. The mixture is dissolved in a suitable solvent like ethyl acetate, and the cinchonidine salt of the desired isomer is selectively crystallized.[5][12] This may require multiple recrystallizations to achieve high enantiomeric purity.[12] The salt of the desired isomer is then treated with a strong acid to liberate the free acid.[12]

Step 4: Coupling with trans-4-cyclohexyl-L-proline

The resolved (S)-isomer of the phosphinylacetic acid derivative is then coupled with trans-4-cyclohexyl-L-proline to form Fosinopril.[12] This reaction is typically carried out in the presence of a coupling agent.

Step 5: Purification and Formation of this compound

The resulting Fosinopril is purified, often through chromatographic methods.[15] The purified Fosinopril is then converted to its sodium salt by reacting it with a suitable sodium-containing base, such as sodium bicarbonate or sodium hydroxide, in an appropriate solvent.[11] The final this compound product is then isolated, for instance, by crystallization.[11]

Mechanism of Action

This compound is a prodrug that is hydrolyzed by esterases in the body to its active metabolite, fosinoprilat.[1][2][3] Fosinoprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE).[1][2]

ACE is responsible for the conversion of angiotensin I to angiotensin II.[1][2] Angiotensin II is a potent vasoconstrictor and also stimulates the secretion of aldosterone, which leads to sodium and water retention. By inhibiting ACE, fosinoprilat decreases the levels of angiotensin II, leading to vasodilation and reduced aldosterone secretion.[1][2] This results in a lowering of blood pressure.

Analytical Methodologies

Several analytical methods have been developed for the quantification of this compound in bulk drug and pharmaceutical formulations.

High-Performance Liquid Chromatography (HPLC)

A common and robust method for the analysis of this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[16][17][18]

Typical Experimental Protocol:

-

Column: C18 analytical column (e.g., 250 x 4.6 mm, 5 µm).[16]

-

Mobile Phase: A mixture of methanol and water (with 0.1% orthophosphoric acid, pH adjusted to 3.3) in a ratio of 70:30.[16] Another reported mobile phase is a mixture of methanol and water (40:60, v/v) adjusted to pH 4 with 10% orthophosphoric acid.[17]

-

Detection: UV detection at a wavelength of 267 nm or 245 nm.[16][17]

-

Injection Volume: 20 µL.[16]

-

Retention Time: Approximately 4.543 minutes under the first set of conditions.[16]

Spectrophotometry

UV and derivative spectrophotometric methods have also been developed for the determination of this compound.[19]

Typical Experimental Protocol:

-

Solvent: Methanol.[19]

-

Simple UV Spectrum: Exhibits an absorption maximum (λmax) at 208 nm.[19]

-

Third Derivative Spectrum: Shows a maximum at 217.4 nm and a minimum at 223 nm.[19]

A kinetic spectrophotometric method based on the oxidation of this compound with alkaline potassium permanganate has also been reported, with absorbance measured at 610 nm.[20]

Conclusion

This technical guide has provided a detailed overview of the synthesis and chemical properties of this compound. The information presented, including structured data tables, experimental protocols, and visual diagrams, serves as a valuable resource for professionals engaged in pharmaceutical research and development. A thorough understanding of the synthesis, chemical behavior, and analytical methodologies is essential for the quality control and further development of Fosinopril-based therapeutics.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. drugs.com [drugs.com]

- 3. This compound | C30H45NNaO7P | CID 23681451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound CAS#: 88889-14-9 [m.chemicalbook.com]

- 6. This compound CAS 88889-14-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. selleckchem.com [selleckchem.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Characterization of stress degradation products of fosinopril by using LC-MS/TOF, MS(n) and on-line H/D exchange - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanism and kinetics of metal ion-mediated degradation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. US20100297711A1 - Process for the synthesis of fosinopril and intermediates thereof - Google Patents [patents.google.com]

- 13. WO2002088149A2 - A process for manufacture of this compound - Google Patents [patents.google.com]

- 14. WO2002088149A3 - A process for manufacture of this compound - Google Patents [patents.google.com]

- 15. CN102617641B - this compound compound and preparation method thereof - Google Patents [patents.google.com]

- 16. “Method Development and Validation of this compound Anti Hypertensive Drug [ijaresm.com]

- 17. tandfonline.com [tandfonline.com]

- 18. ijnrd.org [ijnrd.org]

- 19. [PDF] Spectrophotometric analysis of this compound in pure form and tablets | Semantic Scholar [semanticscholar.org]

- 20. Kinetic method for analyzing this compound in pharmaceuticals. [wisdomlib.org]

In Vitro Angiotensin-Converting Enzyme (ACE) Inhibitory Activity of Fosinoprilat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro angiotensin-converting enzyme (ACE) inhibitory activity of fosinoprilat, the active metabolite of the prodrug fosinopril. Fosinopril is a phosphinic acid-containing ester prodrug that belongs to the ACE inhibitor class of medications.[1][2] It is rapidly hydrolyzed in the body to its principle active metabolite, fosinoprilat.[1][2][3] Fosinoprilat is a potent and competitive inhibitor of ACE, the enzyme responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II.[1][4][5]

Mechanism of Action

Fosinoprilat exerts its therapeutic effect by competitively inhibiting the angiotensin-converting enzyme (ACE).[1][4] ACE is a key component of the renin-angiotensin-aldosterone system (RAAS), a critical regulator of blood pressure and cardiovascular homeostasis.[1][4]

The primary actions of fosinoprilat's inhibition of ACE are twofold:

-

Inhibition of Angiotensin II Formation: Fosinoprilat binds to the active site of ACE, preventing it from converting inactive angiotensin I to the potent vasoconstrictor angiotensin II.[4][5] The reduction in angiotensin II levels leads to vasodilation of both arterioles and veins, a decrease in aldosterone synthesis and release (reducing sodium and water retention), and ultimately, a lowering of blood pressure.[4]

-

Potentiation of Bradykinin: ACE is also responsible for the degradation of bradykinin, a peptide that promotes vasodilation.[1][4] By inhibiting ACE, fosinoprilat allows bradykinin levels to increase, which further contributes to the vasodilation and blood pressure-lowering effects.[4]

The phosphinate group within the fosinoprilat structure is crucial for its activity, as it binds to the zinc ion in the active site of the ACE enzyme.[4][6]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Fosinopril | C30H46NO7P | CID 9601226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fosinopril - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. Fosinopril - BioPharma Notes [biopharmanotes.com]

- 5. Fosinopril - Wikipedia [en.wikipedia.org]

- 6. apexbt.com [apexbt.com]

The Hydrolytic Activation of Fosinopril Sodium: A Technical Guide to its Conversion to Fosinoprilat

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fosinopril sodium, an ester prodrug, is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor for the management of hypertension and heart failure. Its therapeutic efficacy is contingent upon its bioactivation to the active diacid metabolite, fosinoprilat. This technical guide provides a comprehensive overview of the hydrolytic conversion of this compound to fosinoprilat, detailing the enzymatic pathways, reaction kinetics, and experimental methodologies for its characterization. The document is intended to serve as a resource for researchers and professionals involved in drug metabolism studies and the development of ester prodrugs.

Introduction

This compound is administered in an inactive form to enhance its oral bioavailability. The conversion to its active moiety, fosinoprilat, is a critical step in its mechanism of action. Fosinoprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS).[1][2] By inhibiting ACE, fosinoprilat prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.[1] This guide delves into the specifics of the hydrolytic process that governs this activation.

Enzymatic Hydrolysis of this compound

The biotransformation of this compound to fosinoprilat is a rapid and complete hydrolytic process.[3][4] This conversion is primarily mediated by carboxylesterases, with evidence pointing towards a significant role for human carboxylesterase 1 (hCES1).[5][6]

-

Primary Sites of Hydrolysis: The hydrolysis occurs predominantly in the gastrointestinal mucosa and the liver.[3][7]

Metabolic Pathway

The metabolic activation of this compound is a crucial prerequisite for its pharmacological activity. The following diagram illustrates the conversion of the prodrug and the subsequent mechanism of action of the active metabolite.

Caption: Metabolic activation of fosinopril and its inhibitory effect on the RAAS.

Quantitative Analysis of Fosinopril Hydrolysis

While specific Michaelis-Menten constants (Km and Vmax) for the hydrolysis of fosinopril by human carboxylesterase 1 are not extensively reported in the literature, studies on analogous ACE inhibitor prodrugs provide valuable comparative data.

Table 1: Pharmacokinetic Parameters of Fosinoprilat

| Parameter | Value | Reference(s) |

| Time to Peak Concentration (Tmax) | ~3 hours | [10] |

| Effective Half-life (t½) in Hypertensive Patients | 11.5 hours | [3][10] |

| Effective Half-life (t½) in Heart Failure Patients | 14 hours | [3][10] |

| Plasma Protein Binding | ≥ 95% | [3] |

| Absolute Bioavailability of Fosinoprilat | ~36% | [3] |

Table 2: In Vitro Intrinsic Clearance of ACE Inhibitor Prodrugs by Human Carboxylesterase 1 (hCES1)

| Prodrug | Intrinsic Clearance (CLint) (mL/min/mg protein) | Reference(s) |

| Ramipril | 1.061 | [1] |

| Trandolapril | 0.360 | [1] |

| Enalapril | 0.02 | [1] |

Note: Data for fosinopril is not available in the cited literature, but the data for other ACE inhibitor prodrugs hydrolyzed by hCES1 are provided for context.

Experimental Protocols

In Vitro Hydrolysis of this compound using Human Liver Microsomes

This protocol is adapted from methodologies used for studying the in vitro metabolism of ester prodrugs.[7][8][11]

Objective: To determine the rate of hydrolysis of this compound to fosinoprilat in the presence of human liver microsomes.

Materials:

-

This compound

-

Fosinoprilat (as a standard)

-

Pooled human liver microsomes (HLMs)

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (optional, to assess concurrent oxidative metabolism)

-

Acetonitrile (for reaction termination and protein precipitation)

-

Formic acid (for sample stabilization)

-

Ultrapure water

-

UHPLC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and dilute to the desired starting concentrations with potassium phosphate buffer.

-

Prepare calibration standards and quality control samples of fosinoprilat in the same buffer.

-

Thaw the human liver microsomes on ice immediately before use. Dilute the microsomes to the desired protein concentration (e.g., 0.5-1.0 mg/mL) with cold potassium phosphate buffer.

-

-

Incubation:

-

Pre-incubate the diluted microsome suspension at 37°C for 5 minutes in a shaking water bath.

-

Initiate the reaction by adding the this compound solution to the pre-warmed microsome suspension. The final incubation volume may vary (e.g., 200 µL).

-

Incubate the reaction mixture at 37°C with gentle agitation.

-

At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

-

Reaction Termination and Sample Preparation:

-

Immediately terminate the reaction by adding a volume of ice-cold acetonitrile (e.g., 2-3 volumes) containing an internal standard.

-

Vortex the samples to precipitate the proteins.

-

Centrifuge the samples at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C.

-

Transfer the supernatant to a clean tube or vial for analysis. Acidify the sample with formic acid to stabilize fosinoprilat if necessary.

-

-

Analytical Quantification:

-

Analyze the samples for the concentrations of fosinopril and fosinoprilat using a validated UHPLC-MS/MS method.

-

The chromatographic separation can be achieved on a C18 column with a gradient elution using a mobile phase consisting of water and acetonitrile with a modifier like formic acid.

-

Monitor the parent and product ions for both fosinopril and fosinoprilat using multiple reaction monitoring (MRM) in positive or negative ion mode.

-

-

Data Analysis:

-

Plot the concentration of fosinoprilat formed over time.

-

Calculate the initial rate of formation of fosinoprilat.

-

If varying substrate concentrations are used, Michaelis-Menten kinetics can be applied to determine Km and Vmax.

-

Experimental Workflow Diagram

The following diagram outlines the general workflow for an in vitro study of fosinopril hydrolysis.

Caption: Workflow for in vitro fosinopril hydrolysis assay.

Conclusion

The hydrolysis of this compound to its active metabolite, fosinoprilat, is a critical activation step governed primarily by human carboxylesterase 1 in the liver and gastrointestinal mucosa. Understanding the kinetics and experimental methodologies for studying this bioconversion is essential for drug development and for predicting potential drug-drug interactions. This technical guide provides a foundational understanding of this process, offering detailed protocols and a summary of the available quantitative data to aid researchers in this field. Further studies to elucidate the specific Michaelis-Menten kinetics of fosinopril with hCES1 would be beneficial for a more complete characterization of its metabolic profile.

References

- 1. In vitro drug metabolism by human carboxylesterase 1: focus on angiotensin-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reactome | CES1 trimer hydrolyses ACEI pro-drugs to ACEIs [reactome.org]

- 3. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 4. Human Carboxylesterases HCE1 and HCE2: Ontogenic Expression, Inter-Individual Variability and Differential Hydrolysis of Oseltamivir, Aspirin, Deltamethrin and Permethrin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Human carboxylesterase 1: from drug metabolism to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Identification of metabolites of fosinopril produced by human and rat liver microsomes with liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Human carboxylesterase isozymes: catalytic properties and rational drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]

- 11. researchgate.net [researchgate.net]

The Pharmacokinetics and Bioavailability of Fosinopril Sodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of Fosinopril Sodium, an angiotensin-converting enzyme (ACE) inhibitor. The information presented herein is intended to serve as a core resource for professionals in the fields of pharmaceutical research and drug development.

Introduction

This compound is the sodium salt of the ester prodrug fosinopril. Following oral administration, it is hydrolyzed by esterases in the gastrointestinal mucosa and liver to its pharmacologically active diacid metabolite, fosinoprilat.[1] Fosinoprilat is a potent, competitive inhibitor of ACE, the enzyme responsible for the conversion of angiotensin I to the vasoconstrictor substance, angiotensin II.[2] Inhibition of ACE leads to decreased plasma angiotensin II, resulting in vasodilation, decreased aldosterone secretion, and a subsequent reduction in blood pressure.[3] A distinguishing characteristic of fosinopril is its dual route of elimination, with clearance occurring through both renal and hepatic pathways.[4]

Pharmacokinetic Profile

The pharmacokinetic properties of both the prodrug, fosinopril, and its active metabolite, fosinoprilat, have been extensively studied.

Absorption

Following oral administration, fosinopril is slowly absorbed, with the primary site of absorption being the proximal small intestine (duodenum/jejunum).[2][5] The absolute absorption of fosinopril averages 36% of an oral dose.[2] While the rate of absorption may be slowed by the presence of food, the overall extent of absorption is not significantly affected.[2]

Distribution

Fosinoprilat is highly bound to plasma proteins, with a binding percentage of approximately 99.4%.[6] It has a relatively small volume of distribution and does not readily cross the blood-brain barrier.[2] Studies in animals have shown that fosinoprilat can cross the placenta.[2]

Metabolism

Fosinopril undergoes rapid and complete hydrolysis to its active metabolite, fosinoprilat.[2] This biotransformation occurs primarily in the gastrointestinal mucosa and the liver.[2] Fosinoprilat itself is not further metabolized to a significant extent.[6]

Excretion

A key feature of fosinoprilat is its dual elimination pathway. Approximately half of the absorbed dose is excreted in the urine and the remainder is eliminated in the feces.[6] This dual route of excretion provides a compensatory mechanism in patients with impaired renal or hepatic function.[4] The terminal elimination half-life of fosinoprilat is approximately 12 hours.[6]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for fosinopril and its active metabolite, fosinoprilat, in healthy adult subjects.

Table 1: Pharmacokinetic Parameters of Fosinoprilat after Oral Administration of this compound

| Parameter | Value | Reference |

| Cmax (ng/mL) | 183.4 ± 59.4 | [7] |

| Tmax (hours) | 4.0 (median) | [7] |

| AUC₀₋inf (ng·hr/mL) | 1636 ± 620 | [7] |

| Half-life (t½) (hours) | 17.4 ± 11.4 | [7] |

| Absolute Bioavailability (%) | 36 | [2] |

| Protein Binding (%) | >99 | [5] |

Table 2: Pharmacokinetic Parameters of Fosinoprilat after Intravenous Administration

| Parameter | Value | Reference |

| AUC₀₋inf (ng·hr/mL) | 7816 ± 2693 | [7] |

| Half-life (t½) (hours) | 13.0 ± 5.2 | [7] |

| Volume of Distribution (Vss) (mL) | 5850 ± 2780 | [7] |

| Total Clearance (mL/hr) | 1088 ± 439 | [7] |

| Renal Clearance (mL/hr) | 472 ± 213 | [7] |

| Non-renal Clearance (mL/hr) | 617 ± 246 | [7] |

Experimental Protocols

Human Bioavailability Study

A representative experimental design for a single-dose, randomized, two-period, two-treatment, two-sequence crossover bioequivalence study of this compound tablets is outlined below.

-

Study Population: Healthy adult male and/or female volunteers.

-

Inclusion Criteria: Typically includes non-smokers, within a specified age and Body Mass Index (BMI) range, with no clinically significant abnormalities upon physical and laboratory examination.

-

Exclusion Criteria: History of clinically significant diseases, allergies to ACE inhibitors, use of concomitant medications, and participation in other clinical trials within a specified timeframe.

-

Study Design:

-

Subjects are randomly assigned to one of two treatment sequences.

-

In the first period, subjects receive a single oral dose of either the test or reference this compound formulation after an overnight fast.

-

Serial blood samples are collected at predefined time points (e.g., pre-dose, and at various intervals up to 48 or 72 hours post-dose).

-

Following a washout period of at least one week, subjects receive the alternate formulation in the second period, with the same blood sampling schedule.

-

-

Bioanalytical Method: Plasma concentrations of fosinoprilat are determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[8]

Bioequivalence Study Workflow

Bioanalytical Method: LC-MS/MS for Fosinoprilat in Human Plasma

A highly sensitive and selective LC-MS/MS method for the simultaneous determination of fosinopril and its active metabolite fosinoprilat in human plasma has been developed and validated.[9][10] A summary of a typical method is provided below:

-

Sample Preparation:

-

Plasma samples are thawed at room temperature.

-

An internal standard (e.g., a structurally similar compound not present in the sample) is added to the plasma.

-

Proteins are precipitated by the addition of a solvent such as acetonitrile, followed by vortexing and centrifugation.

-

The supernatant is transferred and evaporated to dryness under a stream of nitrogen.

-

The residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.

-

-

Chromatographic Conditions:

-

Column: A reversed-phase C8 or C18 column is commonly used.[9]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., methanol or acetonitrile) is typically employed.

-

Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.

-

-

Mass Spectrometric Conditions:

-

Ionization: Electrospray ionization (ESI) in either positive or negative ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for fosinopril, fosinoprilat, and the internal standard.[8]

-

LC-MS/MS Sample Preparation Workflow

Animal Pharmacokinetic Studies

Pharmacokinetic studies of fosinopril have been conducted in various animal models, including rats, dogs, and monkeys, to characterize its absorption, distribution, metabolism, and excretion profile preclinically.

-

Rat Model (e.g., Sprague-Dawley):

-

Dosing: Fosinopril is typically administered orally via gavage or intravenously via the tail vein.

-

Blood Sampling: Blood samples are collected serially from the jugular vein or via cannulation at predetermined time points.

-

Sample Processing: Plasma is separated and stored frozen until analysis by LC-MS/MS.

-

-

Dog Model (e.g., Beagle):

-

Dosing: Oral administration is usually via gelatin capsules, and intravenous administration is via a cephalic or saphenous vein.

-

Blood Sampling: Blood is collected from a peripheral vein at specified intervals.[11]

-

-

Monkey Model (e.g., Cynomolgus):

-

Dosing: Oral administration can be achieved through gavage, and intravenous administration through a saphenous vein.

-

Blood Sampling: Blood samples are collected from a femoral or saphenous vein.[12]

-

Mechanism of Action: The Renin-Angiotensin-Aldosterone System

Fosinoprilat exerts its therapeutic effect by inhibiting the Renin-Angiotensin-Aldosterone System (RAAS). The following diagram illustrates the key components of this signaling pathway and the point of intervention by fosinoprilat.

Fosinopril's Inhibition of the RAAS

Conclusion

This compound is a prodrug that is efficiently converted to its active metabolite, fosinoprilat. It exhibits a predictable pharmacokinetic profile characterized by moderate oral bioavailability and a unique dual route of elimination. This comprehensive guide provides essential data and methodologies to support further research and development of this compound and other related compounds. The detailed experimental protocols and the visual representation of its mechanism of action offer a foundational resource for scientists and researchers in the pharmaceutical industry.

References

- 1. Fosinopril: pharmacokinetics and pharmacodynamics in congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.hres.ca [pdf.hres.ca]

- 3. teachmephysiology.com [teachmephysiology.com]

- 4. Fosinopril. Clinical pharmacokinetics and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fosinopril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Fosinopril: pharmacokinetics and pharmacodynamics in Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A sensitive and efficient LC-MS/MS method for the bioanalysis of fosinopril diacid from human plasma and its application for a bioequivalence study in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development and validation of liquid chromatography-tandem mass spectrometric method for simultaneous determination of fosinopril and its active metabolite fosinoprilat in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Comparison of some pharmacokinetic parameters of 5 angiotensin-converting enzyme inhibitors in normal beagles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Fosinopril Sodium's Impact on the Renin-Angiotensin-Aldosterone System: A Technical Guide

This technical guide provides an in-depth analysis of the pharmacological effects of fosinopril sodium on the Renin-Angiotensin-Aldosterone System (RAAS). It is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the molecule's mechanism of action, supported by quantitative data, experimental methodologies, and pathway visualizations.

Introduction: this compound and the RAAS

This compound is an ester prodrug belonging to the angiotensin-converting enzyme (ACE) inhibitor class of medications.[1] Following oral administration, it is rapidly and completely hydrolyzed, primarily in the gastrointestinal mucosa and liver, to its principal active metabolite, fosinoprilat.[2][3] Fosinoprilat is a potent, specific, and competitive inhibitor of ACE.[3]

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance.[4][5] Dysregulation of this system is a key factor in the pathophysiology of hypertension, heart failure, and renal disease.[5][6] Fosinopril's therapeutic effects are primarily derived from its targeted suppression of this system.[3][7]

Mechanism of Action

Fosinoprilat exerts its effects by competitively binding to and inhibiting angiotensin-converting enzyme (ACE), also known as kininase II.[7][8] ACE is a peptidyl dipeptidase responsible for two main actions:

-

Conversion of Angiotensin I to Angiotensin II: It catalyzes the conversion of the inactive decapeptide angiotensin I (ATI) to the potent vasoconstrictor angiotensin II (ATII).[3][7]

-

Degradation of Bradykinin: It is involved in the enzymatic degradation of bradykinin, a potent vasodilator peptide.[3][7]

By inhibiting ACE, fosinoprilat disrupts the RAAS cascade, leading to several key physiological outcomes:

-

Decreased Angiotensin II Levels: The primary effect is a reduction in circulating levels of Angiotensin II.[4][9] This leads to decreased vasoconstriction, reduced peripheral vascular resistance, and a subsequent lowering of blood pressure.[4][8]

-

Reduced Aldosterone Secretion: Angiotensin II is a primary stimulus for aldosterone secretion from the adrenal cortex.[3][10] By lowering Angiotensin II levels, fosinoprilat leads to decreased aldosterone secretion.[7][9] This reduction in aldosterone promotes less sodium and water retention, which can result in a small increase in serum potassium.[3][7]

-

Increased Plasma Renin Activity (PRA): Angiotensin II normally exerts a negative feedback effect on renin secretion from the juxtaglomerular apparatus in the kidneys.[2][3] By reducing Angiotensin II levels, fosinopril removes this negative feedback loop, leading to a compensatory increase in plasma renin activity.[3][7][9]

-

Increased Bradykinin Levels: By inhibiting kininase II, fosinoprilat prevents the degradation of bradykinin.[3][7] Elevated bradykinin levels may contribute to the therapeutic effects of fosinopril by promoting vasodilation.[2][3]

This multifaceted mechanism makes fosinopril an effective agent for treating conditions like hypertension and congestive heart failure.[4][11]

Caption: Mechanism of Fosinoprilat action on the RAAS pathway.

Quantitative Data on RAAS Modulation

Clinical and preclinical studies have quantified the effects of fosinopril on key components of the RAAS. The following tables summarize these findings.

Table 1: Effect of Fosinopril on Plasma Renin Activity (PRA)

| Study Population | Fosinopril Dose | Baseline PRA (ng/mL/hr) | Post-Treatment PRA (ng/mL/hr) | Outcome |

| 11 Hypertensive Males (at rest)[12] | Not specified | 0.94 | 4.72 | Significant increase (P < 0.005)[12] |

| 11 Hypertensive Males (during exercise)[12] | Not specified | 2.06 | 10.39 | Significant increase (P < 0.005)[12] |

| Patients with suspected primary aldosteronism[13] | Not specified | - | - | Statistically significant increase in PRA (P=0.0016)[13] |

Table 2: Effect of Fosinopril on Aldosterone and Aldosterone-to-Renin Ratio (ARR)

| Study Population | Fosinopril Dose | Parameter | Baseline | Post-Treatment | Outcome |

| 5 Patients with NYHA Class III CHF[14] | 5 mg for 4 days | Mean Plasma Aldosterone | - | - | Declined[14] |

| 11 Hypertensive Males[12] | Not specified | Plasma Aldosterone | - | - | Marginal and nonsignificant changes[12] |

| Patients with suspected primary aldosteronism[13][15][16][17] | Not specified | Plasma Aldosterone Concentration (PAC) | - | - | Statistically significant decrease (P<0.0001)[13] |

| Patients with suspected primary aldosteronism[13][15][16][17] | Not specified | Aldosterone-to-Renin Ratio (ARR) | - | - | Statistically significant decrease (P<0.0001); Mean change of -30% ± 24%[13][15][16][17] |

Table 3: Effect of Fosinopril on Serum Potassium

| Study Population | Fosinopril Dose | Baseline Serum K+ | Post-Treatment Serum K+ | Outcome |

| 647 Hypertensive Patients[3] | Not specified | - | - | Mean increase of 0.1 mEq/L[3] |

| 11 Hypertensive Males (at rest)[12] | Not specified | 4.27 mmol/L | 3.96 mmol/L | Slight decrease (P < 0.025)[12] |

Note: The observed decrease in potassium in the study with 11 hypertensive males contrasts with the generally expected small increase. This may be due to specific study conditions or population characteristics.

Experimental Protocols

The quantification of fosinopril's effects on the RAAS relies on specific and validated laboratory assays. Below are detailed methodologies for the key experiments.

4.1 Measurement of Plasma Renin Activity (PRA)

PRA is determined by measuring the rate of angiotensin I generation from endogenous angiotensinogen in a plasma sample.

-

Principle: The assay quantifies the enzymatic activity of renin. Plasma is incubated at 37°C for a specific period, allowing renin to cleave angiotensinogen into angiotensin I. The reaction is then stopped, and the amount of generated angiotensin I is measured, typically via radioimmunoassay (RIA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[18][19]

-

Sample Collection and Handling:

-

Assay Protocol (General RIA Method):

-

Plasma samples are thawed and divided into two aliquots. One is incubated at 37°C, and the other is kept at 4°C (as a baseline control).

-

After a fixed incubation time (e.g., 1.5-3 hours), the enzymatic reaction is stopped.

-

The concentration of angiotensin I in both aliquots is measured using a competitive binding RIA.[22]

-

PRA is calculated by subtracting the baseline Angiotensin I concentration from the 37°C sample concentration and is expressed as nanograms of Angiotensin I generated per milliliter per hour (ng/mL/hr).[22]

-

-

Patient Preparation: Patients should be ambulatory for at least 30 minutes before blood collection.[19] Dietary sodium intake should be noted, as salt restriction increases PRA.[19] Medications that affect the RAAS, such as diuretics and beta-blockers, should ideally be discontinued for a specified period (e.g., 2-4 weeks) before testing, if clinically feasible.[20][23]

4.2 Measurement of Angiotensin II

Direct measurement of Angiotensin II is challenging due to its short half-life and low plasma concentration.

-

Principle: Methods include RIA, enzyme-linked immunosorbent assay (ELISA), and LC-MS/MS. An alternative in vivo method involves the "angiotensin challenge," where the pressor response to an exogenous infusion of Angiotensin I or II is measured before and after drug administration.[24]

-

Assay Protocol (In Vitro Receptor-Binding Assay Example):

-

A radiolabeled Angiotensin II analog (e.g., 125I–AngII) is used.[25]

-

The patient's plasma is incubated with a preparation of cells or membranes expressing AT1 receptors and the labeled Angiotensin II.[25]

-

The amount of labeled Angiotensin II that binds to the receptors is measured. The presence of an ACE inhibitor like fosinopril would lead to lower endogenous Angiotensin II, resulting in less competition and higher binding of the labeled analog, which can be complex to interpret without a baseline. A more direct measurement of the peptide itself via LC-MS/MS is often preferred for accuracy.

-

4.3 Measurement of Aldosterone

Aldosterone concentration in plasma or urine is commonly measured to assess the downstream effects of RAAS modulation.

-

Principle: The most common methods are competitive immunoassays (RIA, ELISA) and, more recently, LC-MS/MS for higher specificity.[18][22]

-

Assay Protocol (General RIA Method):

-

Blood is collected in an EDTA tube.

-

Plasma is separated by centrifugation.

-

The patient's plasma sample is incubated with a known quantity of radiolabeled aldosterone and a limited amount of anti-aldosterone antibody.

-

Unlabeled aldosterone from the sample competes with the labeled aldosterone for antibody binding sites.

-

After incubation, the antibody-bound aldosterone is separated from the free aldosterone.

-

The radioactivity of the bound fraction is measured, which is inversely proportional to the concentration of aldosterone in the sample.[22] A standard curve is used for quantification.

-

Caption: General experimental workflow for assessing Fosinopril's effects.

Conclusion

This compound, through its active metabolite fosinoprilat, is a potent inhibitor of the angiotensin-converting enzyme. Its mechanism of action is centered on the comprehensive suppression of the Renin-Angiotensin-Aldosterone System. By significantly reducing Angiotensin II and subsequently aldosterone levels, while causing a compensatory rise in plasma renin activity, fosinopril effectively lowers blood pressure and reduces cardiac workload. The quantitative data from clinical studies consistently demonstrate these effects, which are measurable through specific and well-defined experimental protocols. This guide provides the foundational technical knowledge for researchers and clinicians working with this important therapeutic agent.

References

- 1. Fosinopril - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. drugs.com [drugs.com]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. Mega clinical trials which have shaped the RAS intervention clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

- 7. pdf.hres.ca [pdf.hres.ca]

- 8. Fosinopril - Wikipedia [en.wikipedia.org]

- 9. rnpedia.com [rnpedia.com]

- 10. bionews.com [bionews.com]

- 11. This compound (Monopril): Drug Facts, Side Effects and Dosage [medicinenet.com]

- 12. Effects of fosenopril, a once-daily angiotensin-converting enzyme inhibitor, on resting and exercise-induced changes of blood pressure, hormonal variables, and plasma potassium in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ahajournals.org [ahajournals.org]

- 14. Invasive pharmacodynamics of fosinopril in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Drug effects on aldosterone/plasma renin activity ratio in primary aldosteronism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ahajournals.org [ahajournals.org]

- 17. drug-effects-on-aldosterone-plasma-renin-activity-ratio-in-primary-aldosteronism - Ask this paper | Bohrium [bohrium.com]

- 18. academic.oup.com [academic.oup.com]

- 19. labcorp.com [labcorp.com]

- 20. exeterlaboratory.com [exeterlaboratory.com]

- 21. researchgate.net [researchgate.net]

- 22. Aldosterone levels and renin activity [bio-protocol.org]

- 23. Laboratory Investigation of Primary Aldosteronism - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Evaluation of the angiotensin challenge methodology for assessing the pharmacodynamic profile of antihypertensive drugs acting on the renin-angiotensin system - PMC [pmc.ncbi.nlm.nih.gov]

- 25. academic.oup.com [academic.oup.com]

Structural Activity Relationship of Phosphinate-Containing ACE Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structural activity relationships (SAR) of phosphinate-containing inhibitors of Angiotensin-Converting Enzyme (ACE). It covers the core structural features, quantitative inhibitory data, experimental protocols, and key signaling pathways, offering a comprehensive resource for the design and development of this important class of antihypertensive agents.

Introduction to ACE and Phosphinate Inhibitors

Angiotensin-Converting Enzyme (ACE) is a zinc-dependent metalloproteinase and a key component of the Renin-Angiotensin System (RAS), which plays a crucial role in regulating blood pressure.[1] ACE catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II and also inactivates the vasodilator bradykinin.[1] Inhibition of ACE is a major therapeutic strategy for the treatment of hypertension and other cardiovascular disorders.

ACE inhibitors are broadly classified based on the chemical moiety that coordinates with the active site zinc ion.[1] The three main classes are sulfhydryl-containing (e.g., captopril), dicarboxylate-containing (e.g., enalapril), and phosphonate-containing (e.g., fosinopril) inhibitors.[1][2] Phosphinate-containing inhibitors are known for their potent and stable interaction with the ACE active site.[3]

Core Structural Features and Binding Interactions

The design of potent ACE inhibitors relies on understanding the interactions between the inhibitor and the enzyme's active site. The phosphinate group is a key pharmacophore that mimics the transition state of peptide hydrolysis.[4]

Key interactions include:

-

Zinc Coordination: The phosphinate group acts as a strong zinc-binding moiety, with its oxygen atoms directly coordinating with the catalytic Zn2+ ion in the active site.[5][6] This interaction is crucial for the high inhibitory potency of these compounds.

-

Subsite Interactions: The ACE active site is composed of several subsites (S1, S2, S1', S2') that accommodate the side chains of the peptide substrate. The potency and selectivity of phosphinate inhibitors are heavily influenced by the nature of the substituents that occupy these pockets.

-

S1' Subsite: An aminobutyl side chain in the P1' residue has been shown to be essential for good oral activity.[7][8]

-

S1 Subsite: The interaction of the inhibitor's side chain with the S1 subsite is critical. For instance, groups that are shorter or longer than a phenylethyl group (R = phi CH2) can lead to less active inhibitors due to suboptimal interactions.[9]

-

S2 Subsite: Aromatic stacking interactions with residues like His387 and His410 in the S2 binding pocket are important for binding affinity.[5] Phenylalanine or tyrosine residues at the S2 position of the inhibitor generally lead to high potency.[5]

-

-

N-Ring and C-Terminal Mimicry: The N-ring of the inhibitor, which often contains a carboxylic acid, mimics the C-terminal carboxylate of ACE substrates.[3][4] Large, hydrophobic heterocyclic N-rings can increase potency.[4]

-

Stereochemistry: The stereochemistry of the inhibitor must be consistent with the L-amino acid stereochemistry of natural substrates for optimal activity.[4] For example, diastereomers with the naturally occurring (R)-AHEP amino acid are significantly more potent than those with (S)-AHEP.[5]

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the in vitro ACE inhibitory activity of selected phosphinate-containing compounds.

| Compound/Inhibitor | P1' Side Chain | P2 Side Chain/N-Acyl Group | IC50 (nM) | Ki (nM) | Target | Reference |

| Fosinoprilat (SQ 27,519) | Cyclohexyl | (4S)-cyclohexyl-L-proline | 11 | - | Rabbit Lung ACE | [10] |

| Fosinoprilat | - | - | - | 0.29 | Human C-domain (HHL hydrolysis) | [11] |

| Fosinoprilat | - | - | - | 0.06 | Human N-domain (Ac-SDKP hydrolysis) | [11] |

| Compound with R = phi CH2, X = NH, Y = CH2 | - | - | 7 | - | - | [9] |

| K-26 Analogues | (R)-AHEP | Various tripeptides | Potent nanomolar inhibitors | - | Somatic Rabbit Lung ACE | [5] |

| (S)-1-[6-amino-2-[[hydroxy(4-phenylbutyl)phosphinyl]oxy]-1-oxohexyl]-L-proline (SQ 29,852) | Phenylbutyl | 6-amino-1-oxohexyl | Potent | - | - | [7][8] |

| Phosphinic Tripeptide with pseudoproline at Xaa | - | Ac-Zaa-Xaa(PO2-CH2)YaaOH | - | 0.4 | ACE2 | [12] |

Note: IC50 and Ki values can vary depending on the assay conditions and the source of the enzyme.

Experimental Protocols: ACE Inhibition Assay

Several methods are available for determining ACE inhibitory activity in vitro. A common method involves the use of a synthetic substrate, such as hippuryl-histidyl-leucine (HHL) or a fluorogenic peptide.[13][14]

This protocol is based on the use of a synthetic fluorogenic peptide substrate where the fluorescence measured is directly proportional to ACE activity.[14]

Materials:

-

96-well black opaque microplate

-

Microplate reader with fluorescence capabilities (Excitation: 320 nm, Emission: 405 nm)

-

ACE enzyme

-

Fluorogenic peptide substrate

-

Assay buffer

-

Test inhibitors (phosphinate-containing compounds)

-

Positive control inhibitor (e.g., lisinopril, captopril)[14][15]

-

Incubator (37°C)

Reagent Preparation:

-

ACE Enzyme Working Solution: Dilute the ACE enzyme stock solution with assay buffer to the desired concentration.[15]

-

Inhibitor Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO, if necessary, ensuring the final concentration is less than 1%) and then dilute to various concentrations with assay buffer.[13][15]

-

Substrate Solution: Prepare the fluorogenic substrate solution in assay buffer according to the manufacturer's instructions.[14]

Assay Procedure:

-

Add 40 µL of the ACE enzyme working solution to the wells of the 96-well plate designated for samples and controls.[14]

-

Add 10 µL of the different concentrations of the test inhibitor solutions to the sample wells.

-

Add 10 µL of assay buffer to the enzyme control wells (no inhibitor).

-

Add 10 µL of a known ACE inhibitor (e.g., lisinopril) to the positive control wells.[14]

-

Incubate the plate at 37°C for 15 minutes.[15]

-

Initiate the enzymatic reaction by adding 50 µL of the fluorogenic substrate solution to all wells.[14]

-

Immediately place the plate in the microplate reader and measure the fluorescence intensity kinetically every minute for 5-10 minutes at 37°C.[14]

-

The rate of reaction is determined from the linear portion of the kinetic curve.

-

The percent inhibition is calculated using the following formula: % Inhibition = [(Rate of Enzyme Control - Rate of Sample) / Rate of Enzyme Control] x 100

-

The IC50 value (the concentration of inhibitor required to inhibit 50% of ACE activity) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing Pathways and Workflows

Caption: The Renin-Angiotensin System and the mechanism of ACE inhibition.

Caption: Workflow for determining the IC50 of ACE inhibitors.

Caption: Key SAR determinants for phosphinate ACE inhibitors.

Discussion of SAR Findings

The structural activity relationships of phosphinate-containing ACE inhibitors are well-defined, providing a clear roadmap for rational drug design.

-

The Phosphinate Moiety is Paramount: The replacement of a carboxyl group with a phosphonate group is a critical determinant of activity, leading to a significant increase in ACE inhibition.[16] This is attributed to the superior ability of the phosphinate to chelate the active site zinc ion.

-

P1' and P2' Side Chains Drive Potency and Oral Activity: The nature of the side chains that occupy the S1' and S2' pockets of ACE is crucial. Optimum potency is often achieved with phenylbutyl or n-hexylphosphonate side chains at P1'.[7][8] Furthermore, an aminobutyl side chain at the P1' position is a key requirement for oral bioavailability.[7][8] The introduction of bulky, hydrophobic groups at these positions generally enhances binding affinity.

-

N-Terminal Modifications: N-acetylation has been shown to significantly modulate ACE inhibitory activity.[16] The N-acyl group occupies the S3 position, and modifications here can influence potency.[5]

-

Domain Selectivity: Human somatic ACE has two active domains, the N-domain and the C-domain.[6] While many inhibitors are non-selective, subtle differences in the active sites of the two domains can be exploited to design domain-selective inhibitors.[6] For example, fosinoprilat shows a slight preference for the N-domain.[11] The design of domain-selective inhibitors is an active area of research aimed at reducing the side effects associated with non-selective ACE inhibition.[11]

Conclusion

The structural activity relationship of phosphinate-containing ACE inhibitors is well-established, centering on the critical zinc-coordinating phosphinate group and the interactions of various side chains with the enzyme's active site pockets. A thorough understanding of these relationships, supported by quantitative in vitro data and detailed structural analysis, is essential for the development of new generations of ACE inhibitors with improved potency, selectivity, and pharmacokinetic profiles. The principles outlined in this guide provide a solid foundation for researchers and drug development professionals working in this field.

References

- 1. Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural relationships of angiotensin converting-enzyme inhibitors to pharmacologic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Novel mechanism of inhibition of human angiotensin-I-converting enzyme (ACE) by a highly specific phosphinic tripeptide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (Phosphinyloxy)acyl amino acid inhibitors of angiotensin converting enzyme (ACE). 1. Discovery of (S)-1-[6-amino-2-[[hydroxy(4-phenylbutyl)phosphinyl]oxy]-1-oxohexyl]-L -proline a novel orally active inhibitor of ACE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Phosphorus-containing inhibitors of angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fosinopril, a phosphinic acid inhibitor of angiotensin I converting enzyme: in vitro and preclinical in vivo pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structural basis for the inhibition of human angiotensin‐1 converting enzyme by fosinoprilat - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of potent and selective phosphinic peptide inhibitors of angiotensin-converting enzyme 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

- 14. ACE Inhibition Assay [bio-protocol.org]

- 15. assaygenie.com [assaygenie.com]

- 16. Identification of ACE pharmacophore in the phosphonopeptide metabolite K-26. | Sigma-Aldrich [sigmaaldrich.com]

Preclinical Pharmacology of Fosinopril Sodium: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacology of Fosinopril Sodium, an angiotensin-converting enzyme (ACE) inhibitor. The information presented herein is intended to support research, discovery, and development efforts in the field of cardiovascular therapeutics.

Introduction

This compound is an ester prodrug that is hydrolyzed in vivo to its pharmacologically active diacid metabolite, fosinoprilat.[1][2] Fosinoprilat is a potent and specific inhibitor of angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS).[3][4][5] By inhibiting ACE, fosinoprilat prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.[3][6] Fosinopril is distinguished from other ACE inhibitors by its dual routes of elimination, being cleared by both the kidneys and the liver, which may be advantageous in patients with renal impairment.[1][6][7]

Mechanism of Action

Fosinoprilat competitively inhibits angiotensin-converting enzyme (ACE), also known as kininase II.[5][8] This inhibition has two primary effects:

-

Decreased Angiotensin II Production: By blocking the conversion of angiotensin I to angiotensin II, fosinoprilat reduces the circulating levels of this potent vasoconstrictor. This leads to arterial and venous vasodilation, a decrease in total peripheral resistance, and a reduction in blood pressure.[3][6]

-

Increased Bradykinin Levels: ACE is also responsible for the degradation of bradykinin, a potent vasodilator.[5] Inhibition of ACE by fosinoprilat leads to an accumulation of bradykinin, which contributes to the overall antihypertensive effect.[9]

The following diagram illustrates the mechanism of action of this compound within the Renin-Angiotensin-Aldosterone System.

Pharmacokinetics

Fosinopril is a prodrug that is readily absorbed after oral administration and subsequently hydrolyzed to the active diacid, fosinoprilat. The pharmacokinetic profile of fosinoprilat has been characterized in several animal species.

Absorption

Following oral administration, fosinopril is absorbed from the small intestine.[10] In rats, the absorption of fosinopril appears to be a concentration-independent process and does not involve the peptide carrier system.[10]

Distribution

Fosinoprilat is highly bound to plasma proteins.[9]

Metabolism

Fosinopril is completely and rapidly hydrolyzed to its active metabolite, fosinoprilat, primarily in the gastrointestinal mucosa and liver.[1][4]

Excretion

A unique characteristic of fosinoprilat is its dual elimination pathway, with excretion occurring via both renal and hepatic routes.[1][6][7] This compensatory elimination means that in the presence of renal impairment, a greater proportion of fosinoprilat is eliminated through the liver, and vice versa.[1]

Table 1: Preclinical Pharmacokinetic Parameters of Fosinoprilat

| Species | Route | Tmax (h) | t1/2 (h) | Protein Binding | Primary Elimination Route(s) | Reference(s) |

| Rat | Oral | ~3 | ~11.5 | High | Renal and Hepatic | [11] |

| Dog | Oral | - | Longer than captopril | High | Renal and Hepatic | [12] |

| Monkey | Oral | - | Longer than captopril | High | Renal and Hepatic | [12] |

Pharmacodynamics

The pharmacodynamic effects of fosinopril are primarily a consequence of ACE inhibition and the subsequent reduction in angiotensin II levels and increase in bradykinin levels. These effects have been demonstrated in various preclinical models of hypertension.

In Vitro ACE Inhibition

Fosinoprilat is a potent inhibitor of ACE in vitro.

Table 2: In Vitro ACE Inhibitory Activity of Fosinoprilat

| Enzyme Source | IC50 (nM) | Reference(s) |

| Purified Rabbit Lung ACE | 11 | [12] |

| Human Somatic ACE (Ang I hydrolysis) | 0.37 ± 0.24 | [13] |

| Human Somatic ACE (HHL hydrolysis) | 0.29 ± 0.11 | [13] |

In Vivo Antihypertensive Effects

Fosinopril has been shown to lower blood pressure in several conscious animal models of hypertension.

Table 3: Antihypertensive Effects of Fosinopril in Preclinical Models

| Animal Model | Dose | Route | Effect on Blood Pressure | Reference(s) |

| Spontaneously Hypertensive Rat (SHR) | 3 mg/kg/day | Gavage | Significant reduction during treatment with long-term effects after withdrawal | [6] |

| Two-Kidney, One-Clip (2K1C) Hypertensive Rat | - | - | Effective in lowering blood pressure | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

In Vitro ACE Inhibition Assay

Objective: To determine the in vitro potency of fosinoprilat in inhibiting ACE activity.

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Substrate: o-aminobenzoylglycyl-p-nitrophenylalanylproline (Abz-Gly-Phe(NO2)-Pro)

-

Fosinoprilat

-

Tris buffer (0.150 M, pH 8.3)

-

Enzyme buffer (0.1 M Tris buffer, pH 8.3, containing 0.15 M NaCl and 10 µM ZnCl2)

-

Microplate reader

Procedure:

-

Prepare a stock solution of ACE in 50% glycerol/water.

-

Prepare serial dilutions of fosinoprilat in the enzyme buffer.

-

In a 96-well microplate, add 40 µL of the ACE working solution to control and sample wells.

-

Add 40 µL of the fosinoprilat dilutions to the sample wells and 40 µL of enzyme buffer to the control wells.

-

Incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 200 µL of the pre-warmed substrate solution to all wells.

-

Monitor the increase in fluorescence (excitation at 320 nm, emission at 420 nm) over time using a microplate reader.

-

Calculate the rate of reaction for each concentration of fosinoprilat.

-

Determine the IC50 value by plotting the percentage of ACE inhibition against the logarithm of the fosinoprilat concentration.[15][16]

Spontaneously Hypertensive Rat (SHR) Model

Objective: To evaluate the in vivo antihypertensive efficacy of this compound in a genetic model of hypertension.

Animals:

-

Male Spontaneously Hypertensive Rats (SHR)

-

Age-matched normotensive Wistar-Kyoto (WKY) rats as controls

Procedure:

-

House the animals under standard laboratory conditions with free access to food and water.[17]

-

Measure baseline systolic blood pressure using the tail-cuff method for several days to acclimatize the animals.

-

Divide the SHR into treatment and vehicle control groups.

-

Administer this compound (e.g., 3 mg/kg/day) or vehicle (e.g., distilled water) by oral gavage for a specified period (e.g., 4 weeks).[6]

-

Monitor systolic blood pressure weekly throughout the treatment period and for a subsequent washout period.

-

At the end of the study, animals may be euthanized for collection of blood and tissues for further analysis (e.g., plasma renin activity, cardiac hypertrophy).[6]

Two-Kidney, One-Clip (2K1C) Hypertensive Rat Model

Objective: To assess the antihypertensive effect of this compound in a model of renovascular hypertension.

Animals:

-

Male Sprague-Dawley or Wistar rats

Procedure:

-

Anesthetize the rats (e.g., with sodium pentobarbital).

-

Make a flank incision to expose the left renal artery.

-

Place a silver or titanium clip with a specific internal diameter (e.g., 0.23 mm) around the left renal artery to induce stenosis. The right kidney remains untouched.[5][18]

-

Allow several weeks (e.g., 4-6 weeks) for hypertension to develop.

-

Monitor blood pressure regularly using the tail-cuff method.

-

Once stable hypertension is established, randomize the animals into treatment and vehicle groups and administer this compound or vehicle as described for the SHR model.[14]

-

Monitor blood pressure and other relevant parameters throughout the study.

The following diagram illustrates a typical experimental workflow for preclinical evaluation of an ACE inhibitor.

Measurement of Plasma Renin Activity (PRA), Angiotensin II, and Aldosterone

Objective: To quantify the effects of this compound on key components of the RAAS.

Sample Collection:

-

Collect blood samples from animals at specified time points into chilled EDTA tubes.[19]

-

Centrifuge immediately at 4°C to separate plasma.

-

Store plasma samples at -80°C until analysis.[20]

Assay Methods:

-

Plasma Renin Activity (PRA): PRA is typically measured by radioimmunoassay (RIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) by quantifying the rate of angiotensin I generation from endogenous angiotensinogen.[19][21][22]

-

Angiotensin II: Plasma angiotensin II levels can be quantified using sensitive and specific methods such as RIA or LC-MS/MS.[23][24][25]

-

Aldosterone: Aldosterone concentrations in plasma or serum are commonly measured by RIA or ELISA.[21][26]

Conclusion

The preclinical pharmacological profile of this compound demonstrates that its active metabolite, fosinoprilat, is a potent and long-acting ACE inhibitor. Its efficacy in various animal models of hypertension is well-established and is attributed to its ability to modulate the renin-angiotensin-aldosterone system. The unique dual elimination pathway of fosinoprilat distinguishes it from many other ACE inhibitors and suggests a potential therapeutic advantage in specific patient populations. The data and protocols presented in this guide provide a solid foundation for further research and development in the field of cardiovascular medicine.

References

- 1. ahajournals.org [ahajournals.org]

- 2. ahajournals.org [ahajournals.org]

- 3. ahajournals.org [ahajournals.org]

- 4. Two-kidney-one-clip (2K1C) Renovascular Hypertension Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. Establishment and evaluation of a reversible two-kidney, one-clip renovascular hypertensive rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Brief angiotensin converting enzyme inhibitor treatment in young spontaneously hypertensive rats reduces blood pressure long-term - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijcrt.org [ijcrt.org]

- 8. researchgate.net [researchgate.net]

- 9. Potentiation of Bradykinin Actions by ACE Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. Fosinopril. Clinical pharmacokinetics and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fosinopril, a phosphinic acid inhibitor of angiotensin I converting enzyme: in vitro and preclinical in vivo pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ahajournals.org [ahajournals.org]

- 14. ijpp.com [ijpp.com]

- 15. ACE-inhibitory activity assay: IC50 [protocols.io]

- 16. Angiotensin-converting enzyme inhibitory assay [protocols.io]

- 17. Spontaneously hypertensive rats: further evaluation of age-related memory performance and cholinergic marker expression - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 2.3. Two Kidneys-One Clip (2K1C) Hypertension [bio-protocol.org]

- 19. labcorp.com [labcorp.com]

- 20. Plasma Renin Activity and Aldosterone Concentrations in Hypertensive Cats with and without Azotemia and in Response to Treatment with Amlodipine Besylate - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 2.3. Cortisol, aldosterone, and renin measurements [bio-protocol.org]

- 22. Measurement of plasma renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Estimation of angiotensin peptides in biological samples by LC–MS method - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 25. Estimation of angiotensin peptides in biological samples by LC/MS method - PMC [pmc.ncbi.nlm.nih.gov]